molecular formula C10H16N2O2 B1666554 Adamantane, 1-(nitroamino)- CAS No. 49598-79-0

Adamantane, 1-(nitroamino)-

Cat. No. B1666554
CAS RN: 49598-79-0
M. Wt: 196.25 g/mol
InChI Key: WVRNBJYPGUJEEC-UHFFFAOYSA-N
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Description

Adamantane, 1-(nitroamino)- is a biochemical.

Scientific Research Applications

Nitration and Reaction Studies

Adamantane's reaction with nitronium tetrafluoroborate in nitromethane or nitroethane produces 1-nitroadamantane. This synthesis process, involving intermediate formation of the 1-adamantyl cation, highlights adamantane's reactivity and potential for creating derivatives (Olah et al., 1993). Another study demonstrates adamantane's reaction under nitric oxide atmosphere, resulting in products like 1-N-adamantylbenzamide and 1-nitroadamantane (Sakaguchi, Eikawa, & Ishii, 1997).

Polymer Synthesis and Modification

Adamantane-based microporous polymers, obtained through Friedel–Crafts reaction with various aromatic compounds, demonstrate increased CO2 uptake capacity, suggesting applications in carbon capture technologies (Lim, Cha, & Chang, 2012).

Molecular Structure and Crystallography

Research on adamantane derivatives, like thioureas, provides insights into molecular and crystal structures. These studies are crucial for understanding adamantane's interactions and potential applications in material sciences and pharmaceuticals (Saeed, Flörke, & Erben, 2014).

Anion Sensing and Photophysical Properties

Adamantane derivatives are being investigated as anion sensors, with studies showing their ability to form complexes and display different spectroscopic responses, indicating potential in chemical sensing applications (Alešković, Basarić, Halasz, Liang, Qin, & Mlinarić-Majerski, 2013).

Synthesis of NO-Generating Fragments

Recent advancements include synthesizing adamantane derivatives with nitric oxide-generating fragments, showcasing their potential in mimicking biological reactions and therapeutic applications (Serkov, Proshin, Ustinov, Lednev, Fomina-Ageeva, Ashba, Bezuglov, & Bachurin, 2018).

Antimicrobial Applications

Studies on N′-heteroarylidene-1-carbohydrazide derivatives of adamantane show potent antimicrobial activity, providing a pathway for developing new antibacterial drugs (Al-Wahaibi, Alvarez, Blacque, Veiga, Al-Mutairi, & El-Emam, 2020).

properties

CAS RN

49598-79-0

Product Name

Adamantane, 1-(nitroamino)-

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

N-(1-adamantyl)nitramide

InChI

InChI=1S/C10H16N2O2/c13-12(14)11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2

InChI Key

WVRNBJYPGUJEEC-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)N[N+](=O)[O-]

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N[N+](=O)[O-]

Appearance

Solid powder

Other CAS RN

49598-79-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-(Nitroamino)adamantane; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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